1-(4-Biphenylyl)cyclopentanecarboxylic Acid
Description
1-(4-Biphenylyl)cyclopentanecarboxylic Acid is a cyclopentanecarboxylic acid derivative featuring a biphenyl substituent at the 1-position of the cyclopentane ring. This structural motif enhances aromatic interactions and lipophilicity, making it valuable in pharmaceutical and materials research.
Properties
Molecular Formula |
C18H18O2 |
|---|---|
Molecular Weight |
266.3 g/mol |
IUPAC Name |
1-(4-phenylphenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C18H18O2/c19-17(20)18(12-4-5-13-18)16-10-8-15(9-11-16)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13H2,(H,19,20) |
InChI Key |
DOIKTHWIAKOOKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Biological Activity
1-(4-Biphenylyl)cyclopentanecarboxylic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, pharmacological implications, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound is characterized by a biphenyl moiety attached to a cyclopentanecarboxylic acid backbone. This structure may influence its interactions with various biological targets, leading to diverse pharmacological effects.
Pharmacological Potential
This compound has shown significant biological activity in several studies:
- Anti-inflammatory Effects : Research indicates that compounds with similar structures exhibit anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.
- Anticancer Activity : Analogous compounds have demonstrated anticancer effects, which may extend to this compound given its structural characteristics.
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the biphenyl group enhances binding affinity to various receptors involved in inflammatory and cancer pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(3-Bromophenyl)cyclopentanamine | Bromine substitution on phenyl | Potential anticancer properties |
| 1-(4-Chlorophenyl)cyclopentanecarboxylic acid | Chlorine substitution on phenyl | Anti-inflammatory effects |
| 1-Phenylcyclopentanecarbaldehyde | Aldehyde functional group | Antimicrobial activity |
| 1-(3-Fluorophenyl)cyclopentanecarboxylic acid | Fluorine substitution on phenyl | Antidepressant properties |
This table illustrates the diversity of biological activities associated with similar compounds, highlighting the potential for unique pharmacological effects from this compound due to its specific biphenyl attachment.
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of compounds related to this compound:
- Study on Inflammatory Responses : A study demonstrated that a structurally related compound significantly reduced markers of inflammation in animal models, indicating that this compound may possess similar properties .
- Anticancer Research : In vitro studies have shown that analogs can inhibit cancer cell proliferation, suggesting a need for further exploration into the efficacy of this compound in cancer therapy .
Synthesis and Development
The synthesis of this compound can be approached through several organic reactions involving cyclopentane derivatives. The complexity of its synthesis underscores the importance of developing efficient methods for producing this compound for further study.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound’s closest analogs differ in the substituents attached to the phenyl ring or cyclopentane core. Key examples include:
- 1-(3-Fluorophenyl)cyclopentanecarboxylic Acid : The fluorine atom at the meta position introduces electron-withdrawing effects, enhancing stability and influencing hydrogen-bonding interactions in drug design .
- 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid: A methoxy group at the para position provides electron-donating properties, increasing solubility in polar solvents like methanol .
Table 1: Structural and Physical Properties
*Calculated based on molecular formula C₁₈H₁₈O₂.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
